H-甘氨酸-酪氨酸-甘氨酸-OH

描述

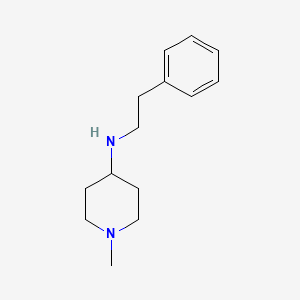

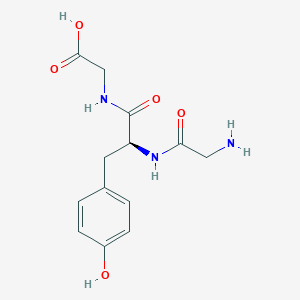

“H-Gly-Tyr-Gly-OH” is a tyrosine tripeptide . It can be found in structural and transport proteins such as collagen and ion channels .

Synthesis Analysis

The synthesis of peptides like “H-Gly-Tyr-Gly-OH” often involves the use of protected amino acids and coupling reagents . For instance, Boc-protected amino acids, which are highly soluble in organic solvents, are commonly used building blocks in peptide synthesis .

Molecular Structure Analysis

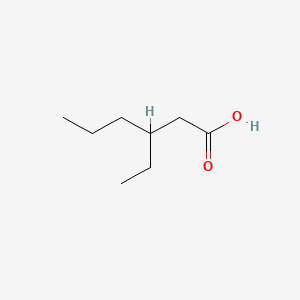

The molecular formula of “H-Gly-Tyr-Gly-OH” is C11H14N2O4 . Its molecular weight is 238.24 .

Chemical Reactions Analysis

Tyrosine-containing peptides like “H-Gly-Tyr-Gly-OH” can undergo various chemical reactions. For example, tyrosine nitration affects the properties of thymidylate synthase, a key enzyme in DNA synthesis . This reaction leads to a decrease in the maximum reaction rate (Vmax) of the enzyme .

Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Gly-Tyr-Gly-OH” include a density of 1.381 g/cm3 , a boiling point of 741.8ºC at 760 mmHg , and a flash point of 402.4ºC .

科学研究应用

阿片肽类似物

“H-甘氨酸-酪氨酸-甘氨酸-OH”在结构上与阿片肽片段如亮氨酸-脑啡肽类似。 研究人员对这些肽进行了理论构象分析,以了解它们的天然结构和与受体的相互作用 。这些研究对于设计具有更高受体识别性和抗酶水解性的肽衍生物至关重要,这可能导致新的疼痛管理疗法。

合成受体对肽的识别

序列“this compound”可以是与合成受体(如葫芦[8]脲)高亲和力结合的较长肽链的一部分 。这种相互作用对于生物医学应用具有重要意义,包括将配体结合位点添加到蛋白质中,这对于蛋白质亲和纯化、检测、定量和功能增强至关重要。

酶促磷酸化研究

这种三肽可用于研究由环状 AMP 依赖性蛋白激酶等酶催化的磷酸化机制 。了解这一过程对于深入了解细胞信号通路和针对这些通路的药物开发至关重要。

结构化学

“this compound”的简单结构使其可用于结构化学研究,以确认更复杂肽的合成。 红外光谱等技术可以验证保护性三肽的结构,有助于合成具有潜在治疗应用的新型化合物 。

分子识别过程

“this compound”序列可以是专注于分子识别过程的研究的一部分,尤其是特定氨基酸残基之间的距离和末端基团的可用性对于结合的重要性 。这类研究对药物设计和理解蛋白质-蛋白质相互作用具有重要意义。

合成肽亲和标签

将“this compound”整合到更大的肽中可以创建蛋白质的亲和标签。 这些标签用于各种目的,包括提高蛋白质溶解度、添加荧光标记以及促进蛋白质纯化过程 。

安全和危害

未来方向

作用机制

Target of Action

H-Gly-Tyr-Gly-OH, also known as Glycylglycyl-L-tyrosine, is a tyrosine tripeptide . It can be found in structural and transport proteins such as collagen and ion channels . The primary targets of this compound are likely to be these proteins, where it may play a role in their structure and function.

Mode of Action

These interactions can induce changes in the conformation and activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Given its presence in structural and transport proteins, it may be involved in the regulation of cellular structure and transport processes

Pharmacokinetics

It may be metabolized by peptidases and other enzymes, and excreted in the urine . These properties can impact its bioavailability and therapeutic potential.

Result of Action

Given its presence in structural and transport proteins, it may influence the structure and function of these proteins, potentially affecting cellular processes such as cell adhesion, migration, and transport .

Action Environment

The action, efficacy, and stability of H-Gly-Tyr-Gly-OH can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the peptide. Additionally, the presence of other molecules, such as ions or other proteins, can also influence its interactions with its targets .

生化分析

Biochemical Properties

H-Gly-Tyr-Gly-OH plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with thymidylate synthase, an enzyme involved in DNA synthesis. Studies have shown that H-Gly-Tyr-Gly-OH can undergo nitration, which affects the properties of thymidylate synthase . This nitration can lead to changes in enzyme activity, highlighting the importance of H-Gly-Tyr-Gly-OH in modulating biochemical pathways.

Cellular Effects

H-Gly-Tyr-Gly-OH influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, H-Gly-Tyr-Gly-OH can modulate cellular signaling pathways related to cardiovascular function. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its significance in cellular biochemistry.

Molecular Mechanism

At the molecular level, H-Gly-Tyr-Gly-OH exerts its effects through specific binding interactions with biomolecules. The nitration of the tyrosine residue in H-Gly-Tyr-Gly-OH can alter its binding affinity to enzymes like thymidylate synthase . This modification can lead to enzyme inhibition or activation, depending on the context. Furthermore, changes in gene expression induced by H-Gly-Tyr-Gly-OH can result from its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Tyr-Gly-OH can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that H-Gly-Tyr-Gly-OH can undergo nitration, which may affect its stability and activity . Long-term exposure to H-Gly-Tyr-Gly-OH in in vitro and in vivo studies has revealed its potential to modulate cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of H-Gly-Tyr-Gly-OH vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and modulation of cardiovascular function . At higher doses, H-Gly-Tyr-Gly-OH may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

H-Gly-Tyr-Gly-OH is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s nitration can influence its participation in these pathways, affecting metabolite levels and overall metabolic balance . Understanding the metabolic pathways involving H-Gly-Tyr-Gly-OH is crucial for elucidating its role in cellular biochemistry.

Subcellular Localization

H-Gly-Tyr-Gly-OH exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications, such as nitration, direct the compound to specific compartments or organelles within the cell . This localization is critical for H-Gly-Tyr-Gly-OH to exert its effects on cellular processes and biochemical pathways.

属性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSKKSLNLSTONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-08-7 | |

| Record name | Glycyl-tyrosyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333493 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)